molecular formula C12H16O B2537794 2-4-dimethylbutyrophenone CAS No. 35031-57-3

2-4-dimethylbutyrophenone

Cat. No.: B2537794
CAS No.: 35031-57-3
M. Wt: 176.259
InChI Key: SXTXIWHKFWESDQ-UHFFFAOYSA-N
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Description

2-4-Dimethylbutyrophenone is an organic compound with the molecular formula C₁₂H₁₆O It is a member of the aromatic ketones family, characterized by the presence of a phenyl group attached to a butyrophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-4-dimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of butyryl chloride with 2,4-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-4-Dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-4-Dimethylbutyrophenone has found applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-4-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-4-Dimethylbutyrophenone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTXIWHKFWESDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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